molecular formula C14H15BrN4O2 B11491634 N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B11491634
M. Wt: 351.20 g/mol
InChI Key: KQGFVMBAFIUYDZ-UHFFFAOYSA-N
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Description

4-BROMO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by the presence of a bromo group, an acetamidophenyl group, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the Bromo Group: The bromo group can be introduced via bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through a coupling reaction between the bromo-substituted pyrazole and 4-acetamidophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetonitrile).

    Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Coupling Reactions: Palladium catalysts, ligands (e.g., PPh3), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

4-BROMO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Chemical Research: The compound can be used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Pharmaceutical Industry: It can be used in the development of new pharmaceuticals and the optimization of existing drug formulations.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromo and acetamidophenyl groups can influence its binding affinity and selectivity towards these targets. The pyrazole ring can also play a crucial role in modulating the compound’s biological activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-acetamidophenyl)-2-fluorobenzamide
  • 4-Acetamidophenol (Acetaminophen)
  • N-(4-Acetamidophenyl)-4-bromo-2-fluorobenzamide

Uniqueness

4-BROMO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the bromo group allows for further functionalization, while the acetamidophenyl group can enhance its biological activity and selectivity.

Properties

Molecular Formula

C14H15BrN4O2

Molecular Weight

351.20 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-bromo-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15BrN4O2/c1-3-19-13(12(15)8-16-19)14(21)18-11-6-4-10(5-7-11)17-9(2)20/h4-8H,3H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

KQGFVMBAFIUYDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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